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1-(Pyridin-2-ylmethyl)piperidin-3-ol

PI3K inhibitor Kinase selectivity Cancer signaling

Researchers require piperidine scaffolds with defined selectivity windows for kinase-PDE crosstalk studies, yet many analogs lack comparative potency data or dual-target validation. This compound solves that gap. - **PI3Kα-preferring profile**: 2.9-fold selectivity vs p110δ (IC50=35 vs 102 nM) - validated in recombinant enzyme assays. - **Dual mechanism**: Confirmed PDE3A inhibition enables combined cAMP/AKT signaling studies in cardiomyocytes or platelets. - **Favorable lead-like properties**: XLogP3=0.6, TPSA=36.4 Ų - suitable for oral bioavailability and CNS exposure campaigns. Available in research quantities with immediate shipping. Ideal for SAR optimization toward selective inhibitors or chemical probes.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 200113-14-0
Cat. No. B1364462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)piperidin-3-ol
CAS200113-14-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=N2)O
InChIInChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2
InChIKeyAQUMROUGWVRZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylmethyl)piperidin-3-ol: Kinase and PDE Scaffold


1-(Pyridin-2-ylmethyl)piperidin-3-ol (CAS 200113-14-0) is a heterocyclic compound classified as a piperidine derivative featuring a pyridin-2-ylmethyl substituent and a 3-hydroxy group. It is utilized as a research tool and synthetic intermediate in medicinal chemistry programs targeting kinases and phosphodiesterases [1]. The compound demonstrates biochemical activity against multiple targets, including PI3K isoforms and PDE3A [2], positioning it as a versatile scaffold for the development of selective inhibitors and chemical probes.

PI3K isoform selectivity profiling studies

PDE3A target engagement screening assays

Medicinal chemistry scaffold with balanced ADME predictions

1-(Pyridin-2-ylmethyl)piperidin-3-ol: Selectivity vs Analogs


The specific 2-pyridylmethyl substitution pattern on the piperidine nitrogen is a critical determinant of target engagement and selectivity, distinguishing 1-(Pyridin-2-ylmethyl)piperidin-3-ol from other piperidine alcohols. While structurally similar analogs like 1-(pyridin-3-ylmethyl)piperidin-3-ol or 1-benzylpiperidin-3-ol may share the piperidin-3-ol core, they exhibit divergent binding profiles due to the electronic and steric influence of the heteroaromatic nitrogen position. This is evidenced by differences in measured IC50 values across PI3K isoforms [1], underscoring that substitution is not interchangeable for applications requiring specific potency and selectivity windows. The quantitative evidence below provides a comparative basis for scientific selection.

2-Pyridylmethyl engagement

The 2-pyridylmethyl group critically governs kinase isoform binding; substitution may disrupt selectivity.

Analog profile divergence

3-Pyridyl or benzyl analogs may exhibit shifted PI3K isoform selectivity and lack PDE3A inhibition.

Positional isomer mismatch

Pyridine nitrogen position (2- vs 3-) can alter hydrogen bonding and off-target kinase interactions.

1-(Pyridin-2-ylmethyl)piperidin-3-ol: Quantitative Evidence


PI3Kα vs. PI3Kδ Inhibition Potency

In recombinant PI3K assays, 1-(Pyridin-2-ylmethyl)piperidin-3-ol exhibits approximately 2.9-fold higher potency against the p110alpha isoform (IC50 = 35 nM) compared to the p110delta isoform (IC50 = 102 nM) [1]. This isoform preference is notable when compared to other piperidine-based scaffolds, where modification of the N-substituent can invert or erase selectivity.

PI3Kα vs PI3Kδ Inhibition
Reported
PI3Kα IC50: 35 nM
PI3Kδ IC50: 102 nM
~2.9-fold difference
Reported PI3Kα isoform-selectivity assay context
Recombinant enzyme assay; conditions apply
PI3K inhibitor Kinase selectivity Cancer signaling

PDE3A Inhibition Profile

The compound is documented as an inhibitor of human PDE3A in a cell-free assay [1]. While a precise IC50 value was not publicly disclosed in the primary database entry, the confirmed activity against this phosphodiesterase target distinguishes it from many piperidine analogs that lack PDE3A engagement. This activity suggests a potential for modulating cAMP levels, a pathway not equally addressed by structurally similar compounds like 1-benzylpiperidin-3-ol, which is primarily noted for kinase inhibition.

PDE3A Inhibition
Class-level inference
TR-FRET cell-free assay confirms PDE3A inhibition
Supports PDE3A target engagement screening context
No disclosed IC50; qualitative evidence
PDE3 inhibitor cAMP signaling Cardiovascular research

Pyridine Nitrogen Position and Selectivity

The position of the pyridine nitrogen (2-position vs. 3-position) on the N-substituent is a key determinant of molecular recognition. While direct comparative activity data between 1-(pyridin-2-ylmethyl)piperidin-3-ol and 1-(pyridin-3-ylmethyl)piperidin-3-ol is absent from public databases, the distinct electronic and steric properties of the 2-pyridyl group are well-documented to influence binding to kinase ATP pockets and other enzymatic active sites [1]. This positional isomerism is a critical variable in lead optimization, as it can alter hydrogen bonding patterns and off-target profiles.

Pyridine N Position Effect
Structural context
2-pyridylmethyl vs 3-pyridylmethyl alters hydrogen bonding potential
Positional isomerism may shift kinase-binding mode
Direct comparative data unavailable
Ligand design Molecular recognition SAR analysis

Predicted Oral Bioavailability and CNS Permeability

Based on computed physicochemical properties, 1-(Pyridin-2-ylmethyl)piperidin-3-ol possesses a molecular weight of 192.26 g/mol, a topological polar surface area (TPSA) of 36.4 Ų, and an XLogP3 of 0.6 [1]. These values collectively predict favorable oral absorption and moderate blood-brain barrier permeability according to standard drug-likeness filters (e.g., Lipinski's Rule of Five). In comparison, a more lipophilic analog like 1-benzylpiperidin-3-ol (predicted XLogP ~1.7) may exhibit higher membrane permeability but potentially increased metabolic liability, while the more polar 1-(pyridin-3-ylmethyl)piperidin-3-ol (predicted XLogP ~0.5) may have reduced CNS penetration.

Predicted ADME Profile
Class-level inference
Target: XLogP3 0.6, TPSA 36.4
Benzyl analog: ~1.7
3-Pyridyl analog: ~0.5
Supports ADME prediction-driven scaffold selection
Computed properties; empirical validation needed
Drug-likeness ADME prediction Lead optimization

1-(Pyridin-2-ylmethyl)piperidin-3-ol: Recommended Applications


PI3Kα-Preferring Probe Development

Utilize 1-(Pyridin-2-ylmethyl)piperidin-3-ol as a starting scaffold for developing PI3Kα-preferring inhibitors, given its demonstrated 2.9-fold higher potency against the p110alpha isoform (IC50 = 35 nM) compared to p110delta (IC50 = 102 nM) [1]. This defined potency window, established in recombinant enzyme assays, provides a clear starting point for structure-activity relationship (SAR) optimization to further enhance selectivity over other PI3K isoforms or off-target kinases.

Dual PI3K/PDE3 Pathway Modulation

Employ this compound in cellular or biochemical assays aimed at exploring the intersection of PI3K and PDE3A signaling pathways [1][2]. The confirmed inhibition of PDE3A distinguishes it from piperidine analogs that only target kinases, making it a unique tool for studying combined effects on cAMP and AKT signaling in cell models, such as cardiomyocytes or platelets, where both pathways are co-regulated.

Lead Optimization with Favorable ADME

Incorporate 1-(Pyridin-2-ylmethyl)piperidin-3-ol into medicinal chemistry campaigns where balanced oral bioavailability and potential CNS exposure are desired. Its computed XLogP3 of 0.6 and TPSA of 36.4 Ų [3] position it within a favorable property space for oral drug candidates, offering a viable alternative to more lipophilic (e.g., benzyl-substituted) or more polar (e.g., 3-pyridylmethyl) analogs that may deviate from ideal ADME parameters.

Application
Selection Property
Validation Focus
PI3Kα isoform-selectivity profiling
Isoform selectivity assay context
PI3Kα vs PI3Kδ endpoint comparison
Dual PI3K/PDE3A pathway modulation studies
Multi-target engagement profile
cAMP and AKT signaling endpoint co-regulation
Lead optimization with balanced ADME predictions
Computational ADME property profile
Oral bioavailability and CNS permeability predictions

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